molecular formula C21H19N3O2S B2616494 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 887215-80-7

3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2616494
CAS No.: 887215-80-7
M. Wt: 377.46
InChI Key: OUFCLIHVZWHMIV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. The structure includes a 2,5-dimethylphenyl group at position 3 and a 2-oxopropylsulfanyl substituent at position 2. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-12-8-9-13(2)17(10-12)24-20(26)19-18(23-21(24)27-11-14(3)25)15-6-4-5-7-16(15)22-19/h4-10,22H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCLIHVZWHMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of an appropriate precursor, such as an indole derivative, with a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrimidoindole core reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where the intermediate product reacts with a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group or reduce the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylphenyl group or the pyrimidoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.

    Reduction: Hydroxylated compounds and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel chemical entity that has garnered attention in various scientific research applications. This article delves into its potential applications, particularly in pharmacology and medicinal chemistry, supported by relevant case studies and data.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidine and indole moieties are known to interact with various cellular pathways involved in cancer progression.

  • Case Study : A study conducted on derivatives of pyrimidoindoles demonstrated that they could inhibit cell proliferation in multiple cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The presence of the sulfanyl group suggests potential antimicrobial activity against various pathogens.

  • Case Study : In vitro evaluations have shown that related compounds exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These studies reported minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives.

Enzyme Inhibition

The compound's structure hints at possible interactions with key enzymes involved in metabolic processes.

  • Enzyme Targeting : Preliminary studies suggest that the compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's.

Neuroprotective Effects

Given its potential AChE inhibitory activity, the compound may also offer neuroprotective benefits.

  • Case Study : Research on similar compounds has shown promising results in protecting neuronal cells from oxidative stress-induced damage, indicating a potential therapeutic avenue for neurodegenerative disorders.
Activity TypeTarget Organism/EnzymeIC50/MIC Values
AnticancerVarious Cancer Cell Lines<10 µM
AntibacterialStaphylococcus aureus<50 µg/mL
Enzyme InhibitionAcetylcholinesterase<5 µM

Synthetic Route Overview

The synthesis of this compound can be approached through various methodologies, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the pyrimidine framework.
  • Sulfanylation : Introducing the sulfanyl group to enhance biological activity.
  • Functionalization : Modifying the aromatic rings to optimize pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The compound’s sulfanyl and oxopropyl groups may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse substituent patterns, influencing their molecular properties and applications. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-(2,5-dimethylphenyl), 2-[(2-oxopropyl)sulfanyl] Not explicitly listed* ~480–500 (estimated) Moderate lipophilicity (XLogP3 ~5–6), potential neuroactivity inferred from core structure
3-(4-Chlorophenyl)-2-phenacylsulfanyl analog 3-(4-Cl-phenyl), 2-(phenacylsulfanyl) C23H16ClN3O2S 452.5 Higher XLogP3 (5.7), enhanced steric bulk due to Cl substitution
3-(3-Methoxyphenyl)-2-benzylsulfanyl analog 3-(3-MeO-phenyl), 2-(benzylsulfanyl) C25H21N3O2S 435.5 Lower XLogP3 (4.7), increased polarity from methoxy group
N-(2,5-Dimethylphenyl)-trifluoromethylphenyl analog 3-(3-CF3-phenyl), 2-sulfanylacetamide C27H21F3N4O2S 522.5 High lipophilicity (XLogP3 ~6.5), electron-withdrawing CF3 group
3-(4-Ethoxyphenyl)-2-pyrrolidinylethylsulfanyl analog 3-(4-EtO-phenyl), 2-(pyrrolidinylsulfanyl) C24H24N4O3S 448.5 Balanced solubility (ethoxy group), potential for H-bonding

Notes:

  • Bioactivity : The pyrimidoindole core is associated with GABA-A receptor modulation (e.g., inhibition of ELIC bacterial homologs) .
  • Synthetic Accessibility : Claisen-Schmidt and Michael addition reactions are common for generating such scaffolds .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Analogs with bulkier substituents (e.g., trifluoromethylphenyl) exhibit higher melting points (>200°C) due to increased crystallinity, whereas methoxy or ethoxy derivatives show lower ranges (134–178°C) .
  • Spectroscopic Signatures :
    • IR : S=O and C=O stretches near 1700–1750 cm⁻¹ are consistent across analogs .
    • NMR : Aromatic protons in the 6.5–8.5 ppm range, with sulfanyl-CH2 groups at ~3.5–4.5 ppm .

Biological Activity

The compound 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimido[5,4-b]indole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C15H16N2O1S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

This compound includes a pyrimidine ring fused with an indole structure and possesses a sulfanyl group that is critical for its biological activity.

Research indicates that compounds in the pyrimido[5,4-b]indole class often interact with various biological targets, including:

  • TLR4 Activation : Studies have shown that modifications in the structure can influence TLR4-dependent signaling pathways. For instance, certain derivatives have been noted to modulate the release of cytokines such as IL-6 and interferon-gamma-induced protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDC) .
  • Cytotoxicity : The compound's cytotoxic effects have been assessed using MTT assays, revealing varying levels of toxicity among different analogs. The presence of the sulfur atom and specific functional groups was found to be crucial for maintaining biological activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that:

  • Substituents at N5 Position : Short alkyl substituents at the N5 position reduced cytotoxicity while retaining TLR4 agonist activity. This suggests a delicate balance between structural modifications and biological efficacy .
  • Impact of Sulfanyl Group : The presence of the sulfanyl group was essential for maintaining activity. Modifications that altered its spatial configuration led to a loss of biological function .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity TypeObservationsReference
TLR4 AgonistInduced IL-6 and IP-10 production
CytotoxicityVarying toxicity levels across analogs
Anti-cancer ActivityInhibition of MDA-MB-231 cell line growth

Case Studies

  • Anti-Cancer Evaluation : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against triple-negative breast cancer cells (MDA-MB-231). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 27.6 μM to 29.3 μM for specific derivatives .
  • TLR4 Activation Studies : Another investigation focused on the activation of TLR4 by various pyrimido[5,4-b]indole derivatives. It was found that certain modifications led to enhanced activation compared to unmodified compounds, indicating potential therapeutic applications in immune modulation .

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